C-4 Substituent Structure-Activity Relationship (SAR) for Antitubulin Activity: 14-Fold Potency Difference vs. 3,4-Dimethoxyphenyl
In a series of pyrrole-based antitubulin agents, the nature of the C-4 phenyl substituent is a critical determinant of microtubule depolymerization potency. A direct comparison study showed that a compound bearing the 4-methoxyphenyl substituent (the core moiety of the target compound) exhibited a 14-fold higher EC50 value compared to the lead compound JG-03-14, which contains a 3,4-dimethoxyphenyl group [1]. This quantifies the dramatic loss of activity with a seemingly minor increase in steric bulk and hydrogen-bonding potential, establishing the 4-methoxyphenyl moiety as a distinct SAR 'cold spot' for this target.
| Evidence Dimension | Microtubule depolymerization activity (EC50) |
|---|---|
| Target Compound Data | 14-fold higher EC50 relative to JG-03-14 |
| Comparator Or Baseline | JG-03-14 (3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester) |
| Quantified Difference | 14-fold reduction in potency |
| Conditions | In vitro microtubule depolymerization assay; colchicine site binding |
Why This Matters
This demonstrates that the 4-methoxyphenyl group is not an active antitubulin warhead, which is crucial information for any research program aiming to avoid tubulin-mediated cytotoxicity or, conversely, to specifically design out this activity.
- [1] Da C, et al. Developing novel C-4 analogues of pyrrole-based antitubulin agents: weak but critical hydrogen bonding in the colchicine site. MedChemComm. 2013. DOI: 10.1039/c2md20320k. View Source
